6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
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Overview
Description
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C10H14N2OS and its molecular weight is 210.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Chemoselective Synthesis
A related compound, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, was synthesized chemoselectively from its formyl derivative using Et3SiH/I2 as a reducing agent, showcasing its potential for varied chemical applications (Jayaraman et al., 2010).
Synthesis of Derivatives
Another similar compound, 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, was synthesized, indicating the feasibility of creating various derivatives for potential biological applications (Naganagowda et al., 2014).
Biological Activity and Potential Applications
Antitumor Activity
A study on 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides revealed significant antitumor effects, suggesting the potential of benzothiophene derivatives in cancer treatment (Ostapiuk et al., 2017).
Antimicrobial and Anti-inflammatory Agents
Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones and their Schiff bases were synthesized and showed promising antibacterial, antifungal, and anti-inflammatory activities, indicating the versatility of benzothiophene derivatives in developing new therapeutic agents (Narayana et al., 2006).
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives displayed significant antibacterial and antifungal activities, providing a basis for the development of new antimicrobial agents (Vasu et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-6-2-3-7-5-9(10(13)12-11)14-8(7)4-6/h5-6H,2-4,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDAMHAXHYXHHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397340 |
Source
|
Record name | 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-52-6 |
Source
|
Record name | 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.